[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride
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Overview
Description
D-erythro-N,N,N-Trimethylsphingosine Chloride: is a chemically modified sphingolipid derivative. It is distinguished by the addition of three methyl groups to the nitrogen atom of the sphingosine backbone and a chloride ion to enhance its solubility and stability . This compound is particularly noteworthy in biochemical research focused on the signaling pathways of sphingolipids. Its structure mimics natural sphingosine but with alterations that affect its interaction with sphingosine kinases and other enzymes involved in sphingolipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the addition of three methyl groups to the nitrogen atom of the sphingosine backbone. This is achieved through methylation reactions using methylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for D-erythro-N,N,N-Trimethylsphingosine Chloride are not extensively documented. the process likely involves large-scale methylation and chlorination reactions, followed by purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-erythro-N,N,N-Trimethylsphingosine Chloride .
Scientific Research Applications
D-erythro-N,N,N-Trimethylsphingosine Chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of D-erythro-N,N,N-Trimethylsphingosine Chloride involves its interaction with sphingosine kinases and other enzymes involved in sphingolipid metabolism. The trimethyl groups significantly alter the molecule’s biophysical properties, inhibiting its phosphorylation by sphingosine kinases . This inhibition affects sphingolipid-mediated signaling pathways, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Sphingosine: A natural sphingolipid that serves as a precursor for the synthesis of other sphingolipids.
N,N-Dimethylsphingosine: A derivative of sphingosine with two methyl groups added to the nitrogen atom.
N-Methylsphingosine: A sphingosine derivative with a single methyl group added to the nitrogen atom.
Uniqueness: D-erythro-N,N,N-Trimethylsphingosine Chloride is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its biophysical properties and enhances its solubility and stability . This makes it a valuable tool for studying the inhibition effects on sphingolipid-mediated signaling pathways and exploring the dynamics of lipid rafts .
Properties
Molecular Formula |
C21H44ClNO2 |
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Molecular Weight |
378.0 g/mol |
IUPAC Name |
[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17-;/t20?,21-;/m1./s1 |
InChI Key |
OBTLGDGOHFHYNH-PZMDVPQQSA-M |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\[C@H](C(CO)[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
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